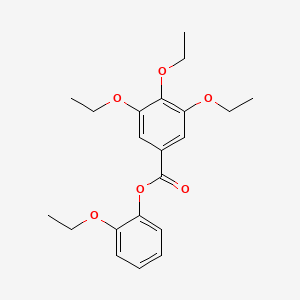

2-ethoxyphenyl 3,4,5-triethoxybenzoate

Description

Properties

IUPAC Name |

(2-ethoxyphenyl) 3,4,5-triethoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O6/c1-5-23-16-11-9-10-12-17(16)27-21(22)15-13-18(24-6-2)20(26-8-4)19(14-15)25-7-3/h9-14H,5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKMHRKNSQXDAGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OC(=O)C2=CC(=C(C(=C2)OCC)OCC)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-ethoxyphenyl 3,4,5-triethoxybenzoate typically involves the esterification reaction between 2-ethoxyphenol and 3,4,5-triethoxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the ethoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the ester functional group, converting it into the corresponding alcohol.

Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed under controlled conditions.

Major Products Formed:

Oxidation: Formation of 2-ethoxyphenyl 3,4,5-triethoxybenzoic acid.

Reduction: Formation of 2-ethoxyphenyl 3,4,5-triethoxybenzyl alcohol.

Substitution: Formation of nitro or halogenated derivatives of the original compound.

Scientific Research Applications

2-Ethoxyphenyl 3,4,5-triethoxybenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be utilized in the study of esterases and their role in hydrolyzing ester bonds.

Industry: Used in the production of specialty chemicals and as a component in certain polymer formulations.

Mechanism of Action

The mechanism of action of 2-ethoxyphenyl 3,4,5-triethoxybenzoate primarily involves its hydrolysis by esterases. The ester bond is cleaved, releasing the corresponding alcohol and acid. This hydrolysis can occur in biological systems, making the compound a potential prodrug. The molecular targets and pathways involved include the interaction with esterases and subsequent release of active metabolites.

Comparison with Similar Compounds

Research Findings and Gaps

- PiHKAL Synthesis Pathway : Confirms triethoxybenzoates’ utility in multi-step syntheses, though scalability of LAH reduction requires optimization .

- ECHEMI Data : Highlights structural diversity among benzoate esters but lacks explicit data on ethoxy-phenyl derivatives .

- Key Knowledge Gap: Direct pharmacological or agrochemical data for this compound remains unaddressed in the provided evidence.

Q & A

Q. What are the standard synthetic protocols for preparing 2-ethoxyphenyl 3,4,5-triethoxybenzoate, and what critical reaction conditions must be optimized?

Methodological Answer: The synthesis typically involves esterification between a substituted phenol (e.g., 2-ethoxyphenol) and an acyl chloride (e.g., 3,4,5-triethoxybenzoyl chloride). Key steps include:

- Reagent Selection : Use 3,4,5-triethoxybenzoyl chloride (1.2–1.5 equivalents) with a phenolic substrate in anhydrous tetrahydrofuran (THF) or dichloromethane.

- Catalysis : Add 4-dimethylaminopyridine (DMAP, 0.1–0.2 equivalents) and pyridine (1.5–2.0 equivalents) to activate the acyl chloride .

- Reaction Monitoring : Reflux for 4–6 hours under inert atmosphere, followed by solvent removal under reduced pressure.

- Purification : Recrystallize the crude product from ethanol or hexane/ethyl acetate mixtures.

Q. Critical Parameters :

- Moisture exclusion to prevent hydrolysis of the acyl chloride.

- Temperature control to avoid side reactions (e.g., Fries rearrangement).

Q. Example Protocol :

| Component | Amount | Role |

|---|---|---|

| 3,4,5-Triethoxybenzoyl chloride | 0.89 g | Electrophile |

| 2-Ethoxyphenol | 0.37 g | Nucleophile |

| DMAP | 0.07 g | Catalyst |

| Pyridine | 0.2 mL | Acid Scavenger |

| THF | 15 mL | Solvent |

Analytical Validation : Confirm purity via melting point analysis (e.g., 87–89°C) and NMR (¹H/¹³C) to verify ethoxy group integration and ester linkage .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral discrepancies resolved?

Methodological Answer:

- ¹H/¹³C NMR : Identify ethoxy (-OCH₂CH₃) signals (δ 1.3–1.5 ppm for CH₃; δ 3.8–4.2 ppm for OCH₂) and ester carbonyl (δ 165–170 ppm in ¹³C).

- FT-IR : Confirm ester C=O stretch (~1720 cm⁻¹) and aryl ether C-O (1250 cm⁻¹).

- Mass Spectrometry (HRMS) : Validate molecular ion ([M+H]⁺) and fragmentation patterns.

Q. Resolving Discrepancies :

- Impurity Peaks : Compare with spectra of intermediates (e.g., unreacted phenol or acyl chloride).

- Crystallography : For ambiguous cases, single-crystal X-ray diffraction resolves structural ambiguities (e.g., confirmation of regiochemistry in substituted benzoates) .

Advanced Research Questions

Q. How do substituent patterns on the benzoate moiety influence the biological activity of this compound, and what computational tools validate these relationships?

Methodological Answer:

- Structure-Activity Relationship (SAR) : The number and position of ethoxy groups modulate lipophilicity and binding affinity. For example, 3,4,5-triethoxy substitution enhances membrane permeability compared to mono-substituted analogs .

- Computational Validation :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., enzymes like DPP-4 or NF-κB).

- Binding Affinity Data : Compare docking scores (ΔG) with experimental IC₅₀ values.

Example Study :

In a 2024 study, analogs of 3,4,5-triethoxybenzoate derivatives showed binding affinities (Kcal/mol) against DPP-4:

| Compound | Binding Affinity (kcal/mol) |

|---|---|

| 2-(2,6-Dimethylpiperidinyl)-3,4,5-triethoxybenzoate | -8.1 |

| Unsubstituted benzoate | -5.4 |

This highlights the role of substituents in enhancing target engagement .

Q. How can researchers resolve contradictions in spectroscopic or biological data for this compound derivatives?

Methodological Answer:

- Scenario 1: NMR Signal Overlap

- Solution : Use DEPT-135 or 2D NMR (HSQC, HMBC) to assign overlapping ethoxy and aromatic protons .

- Scenario 2: Inconsistent Bioactivity

- Approach : Re-test under standardized conditions (e.g., fixed pH, temperature) and validate via orthogonal assays (e.g., enzyme inhibition + cellular viability).

- Case Study : A 2022 synthesis of a related compound (2-allylphenyl 3,4,5-trimethoxybenzoate) showed variable melting points due to polymorphic forms. Differential Scanning Calorimetry (DSC) identified stable crystalline phases .

Q. What advanced applications does this compound have in materials science, and how are these properties experimentally validated?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.